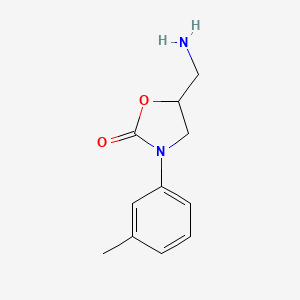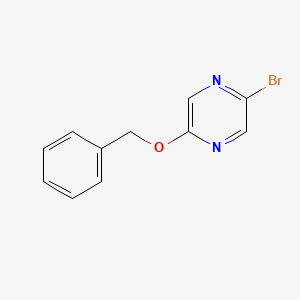![molecular formula C18H13ClF3N3O3 B2747161 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 251310-56-2](/img/structure/B2747161.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, a phenoxyethyl side chain, and a pyrimidinedione core
Métodos De Preparación
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multiple steps, typically starting with the preparation of the pyridine and pyrimidinedione precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
-
Synthetic Routes
Step 1: Synthesis of the pyridine precursor involves the chlorination and trifluoromethylation of a pyridine derivative.
Step 2: Preparation of the pyrimidinedione core through cyclization reactions.
Step 3: Coupling of the pyridine and pyrimidinedione intermediates with the phenoxyethyl side chain under controlled conditions.
-
Industrial Production Methods
- Industrial-scale production may involve continuous flow reactors to optimize reaction efficiency and scalability.
- Use of advanced purification techniques such as chromatography and crystallization to achieve high-purity products.
Análisis De Reacciones Químicas
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
- Major products: Oxidized derivatives with altered functional groups.
-
Reduction
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Major products: Reduced forms with modified oxidation states.
-
Substitution
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Studied for its pharmacokinetics and pharmacodynamics.
-
Industry
- Used in the development of specialty chemicals.
- Investigated for its potential in material science applications.
Mecanismo De Acción
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-chloro-3-fluoro-6-(trifluoromethyl)pyridine
-
Uniqueness
- The presence of both pyridine and pyrimidinedione rings in the same molecule.
- The specific substitution pattern with chloro, trifluoromethyl, and phenoxyethyl groups.
- The compound’s unique reactivity and potential applications in various fields.
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O3/c19-14-10-12(18(20,21)22)11-23-16(14)25-7-6-15(26)24(17(25)27)8-9-28-13-4-2-1-3-5-13/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNWEKIIKFYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C(=O)C=CN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide](/img/structure/B2747081.png)
![1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B2747082.png)
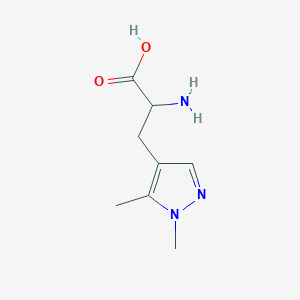
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide](/img/structure/B2747085.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-L-tryptophan](/img/structure/B2747086.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide](/img/structure/B2747087.png)
![N-[(2-methanesulfonamidophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2747089.png)
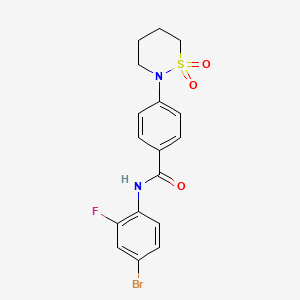
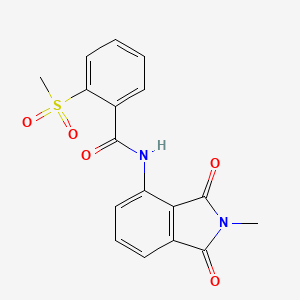
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2747095.png)
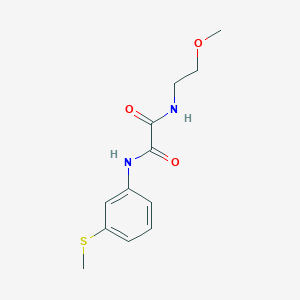
![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid](/img/structure/B2747097.png)
